molecular formula C3AlF9O9S3 B1224127 Aluminum trifluoromethanesulfonate CAS No. 74974-61-1

Aluminum trifluoromethanesulfonate

Cat. No. B1224127
CAS RN: 74974-61-1
M. Wt: 474.2 g/mol
InChI Key: FKOASGGZYSYPBI-UHFFFAOYSA-K
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Patent
US05110778

Procedure details

Aluminum tris-triflate (CF3SO3)3Al is prepared by placing a premeasured amount of anhydrous aluminum trichloride (tribromide) in a well dried three necked flask equipped with a magnetic stirrer, a pressure equalizing dropping funnel and dry nitrogen inlet. The flask is cooled and 3 equivalents of triflic acid are slowly added from the dropping funnel with efficient stirring whereby HCl (HBr) slowly evolves. The temperature was slowly raised until completion of the reaction. The flask is then evacuated in vacuum to remove any HX and residual triflic acid giving aluminum triflate as a slightly off colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3:4].[OH:5][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:8])=[O:7].Cl>>[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5].[Al+3:4].[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5].[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried three necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly raised until completion of the reaction
CUSTOM
Type
CUSTOM
Details
The flask is then evacuated in vacuum
CUSTOM
Type
CUSTOM
Details
to remove any HX and residual triflic acid

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Al+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.